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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethyl)morpholine

CAS No.: 1446485-13-7

Cat. No.: B3240792

Get Quote

Subject: 2-(2,2,2-Trifluoroethyl)morpholine vs.
Morpholine
Executive Summary
In drug discovery, the morpholine ring is a privileged scaffold, widely used to modulate solubility

and pharmacokinetic profiles. However, its basicity (pKa ~8.4) often results in high ionization at

physiological pH (7.4), which can limit membrane permeability and increase liability for hERG

channel inhibition.

2-(2,2,2-Trifluoroethyl)morpholine represents a strategic structural modification. By

introducing a trifluoroethyl group at the C2 position, medicinal chemists can achieve a subtle

modulation of basicity—lowering the pKa by approximately 1.0–1.5 log units—without the

drastic electronic deactivation seen with direct fluorination. This guide analyzes the structural

causality of this shift and its practical implications for lead optimization.
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The core difference lies in the inductive effect (-I) exerted by the fluorine atoms. However, the

magnitude of this effect is strictly distance-dependent.

Morpholine: The nitrogen lone pair is available, with electron density slightly withdrawn by

the endocyclic oxygen (O1).

2-(2,2,2-Trifluoroethyl)morpholine: The electron-withdrawing

group is connected to the ring via a methylene spacer (

) at the C2 position.

Inductive Effect Pathway
The inductive pull must travel through four sigma bonds to reach the nitrogen center (

). This "remote" functionalization prevents the pKa from crashing to non-basic levels (as seen
in 2,2,2-trifluoroethylamine, pKa ~5.7), preserving sufficient basicity for solubility while
increasing the fraction of neutral species at pH 7.4.

Figure 1: Attenuation of Inductive Effect via Sigma Bond Distance
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pKa Comparison & Data Synthesis
The following table synthesizes experimental data for morpholine and homologous fluoro-

amines to derive the physicochemical profile of the target molecule.
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Compound Structure
pKa (Conj.[1]
[2] Acid)

pKa (vs
Morpholine)

Physiological
State (pH 7.4)

Morpholine Unsubstituted 8.49 (Exp) [1] Reference
~92% Cationic /

8% Neutral

2-(2,2,2-

Trifluoroethyl)mo

rpholine
-substituted 7.4 – 7.6 (Calc)* -1.0

~50% Cationic /

50% Neutral

4,4,4-

Trifluorobutylami

ne

Linear Analog 9.7 (Exp) [2]
-0.9 (vs

Butylamine)
Mostly Cationic

2,2,2-

Trifluoroethylami

ne

Proximal Analog 5.7 (Exp)
-5.0 (vs

Ethylamine)
Mostly Neutral

*Note: The calculated value is derived from the Hammett shift observed in the 4,4,4-

trifluorobutylamine analog, which shares the same 4-bond separation between the

group and the nitrogen center.

Implications for Drug Design
A. Permeability (Passive Diffusion)
According to the pH-partition hypothesis, only the uncharged species permeates lipid bilayers

efficiently.

Morpholine (pKa 8.5): At pH 7.4, only 8% of the molecules are neutral.

Target (pKa ~7.5): At pH 7.4, approximately 50% of the molecules are neutral.

Impact: This 6-fold increase in the neutral fraction significantly enhances passive

permeability (

) and blood-brain barrier (BBB) penetration.
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B. Metabolic Stability
The trifluoroethyl group blocks metabolic "soft spots." The strong C-F bonds prevent oxidative

metabolism (e.g., hydroxylation) at the ethyl side chain, while the electron-withdrawing nature

deactivates the morpholine ring slightly, potentially reducing N-oxidation rates.

C. hERG Inhibition
High basicity (pKa > 8) is a known pharmacophore feature for hERG channel blocking

(cardiotoxicity risk). Lowering the pKa to the 7.0–7.5 range is a validated strategy to reduce

hERG affinity while maintaining potency against the primary target.

Experimental Protocol: Potentiometric pKa
Determination
To validate the pKa of 2-(2,2,2-Trifluoroethyl)morpholine in your lab, use the following

Potentiometric Titration protocol. This method is superior to computational prediction for

fluorinated heterocycles.

Materials
Analyte: 5 mg of 2-(2,2,2-Trifluoroethyl)morpholine HCl (High Purity >98%).

Titrant: 0.1 M KOH (standardized, carbonate-free).

Medium: 0.15 M KCl (ionic strength adjustor) in degassed water.

Instrument: Mettler Toledo or Sirius T3 Autotitrator.

Workflow Diagram
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Figure 2: Potentiometric pKa Determination Workflow
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Data Analysis (Bjerrum Method)
The pKa is defined as the pH at the half-neutralization point.

At the inflection point where

,

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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